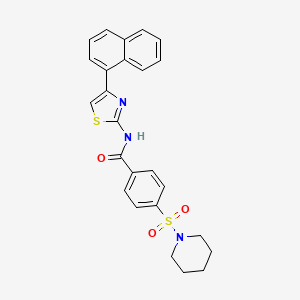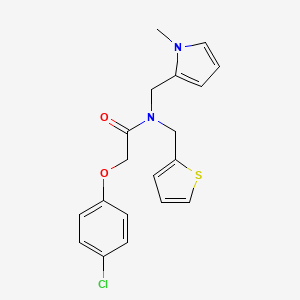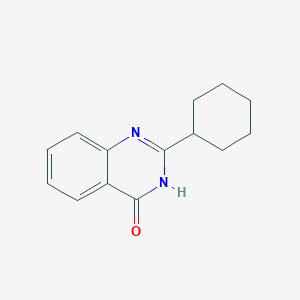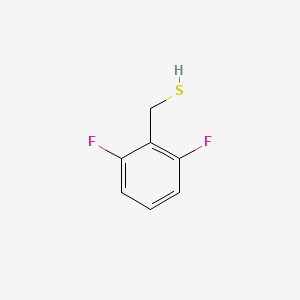
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, commonly known as NTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NTB belongs to the class of sulfonamide compounds and has a molecular weight of 542.7 g/mol.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
The synthesis and pharmacological evaluation of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives demonstrated potential anticonvulsant agents. These compounds were characterized analytically and spectrally, showing significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital in in vivo tests, suggesting CNS depressant activity via modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Fluorescent pH Sensors
Derivatives of 4-Piperidine-naphthalimide with a 2-imino-oxalidin (thiazolidin) side chain have shown strong fluorescence quench and some red shift in weakly acidic conditions due to intramolecular hydrogen bonding. These findings indicate their utility as novel fluorescent pH sensors for further application (Cui et al., 2004).
Antihyperglycemic Activity
A series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones were synthesized and evaluated for antihyperglycemic activity in an insulin-resistant, genetically diabetic db/db mouse model. These compounds, particularly naphthalene derivatives, showed equivalent potency to ciglitazone in animal models of non-insulin-dependent diabetes mellitus (NIDDM), highlighting their potential in diabetes treatment (Zask et al., 1990).
Anticancer Evaluation
Phenylaminosulfanyl-1,4-naphthoquinone derivatives were synthesized, structurally characterized, and biologically evaluated against various human cancer cell lines. Compounds displayed potent cytotoxic activity, particularly against A549, HeLa, and MCF-7 cell lines, with low toxicity in normal human kidney HEK293 cells. This study highlights the anticancer potential of these derivatives, with specific compounds inducing apoptosis and arresting the cell cycle at the G1 phase (Ravichandiran et al., 2019).
Antibacterial Evaluation
Newly synthesized 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives were characterized and their antibacterial properties were evaluated against various bacterial strains. These compounds demonstrated significant antibacterial activity, with molecular docking studies providing insights into their interaction with bacterial protein receptors (Ravichandiran et al., 2015).
Propiedades
IUPAC Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c29-24(19-11-13-20(14-12-19)33(30,31)28-15-4-1-5-16-28)27-25-26-23(17-32-25)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAKTFGUEUORGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)
![4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2920247.png)


![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2920253.png)

![Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2920256.png)
![N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2920257.png)
![3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2920260.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone](/img/structure/B2920262.png)

